1-((1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl)-3-((S)-1-(naphthalen-1-yl)ethyl)thiourea
Description
This thiourea derivative features a stereochemically complex structure with a (1R,2R)-diphenylethyl backbone and an (S)-1-(naphthalen-1-yl)ethyl substituent. Its molecular formula is C₂₉H₃₁N₃S, with a molecular weight of 453.64 g/mol, identical to its enantiomer described in and . Storage typically requires an inert atmosphere at 2–8°C, with hazard warnings (H302, H315, etc.) indicating moderate toxicity .
Properties
IUPAC Name |
1-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3S/c1-21(25-20-12-18-22-13-10-11-19-26(22)25)30-29(33)31-27(23-14-6-4-7-15-23)28(32(2)3)24-16-8-5-9-17-24/h4-21,27-28H,1-3H3,(H2,30,31,33)/t21-,27+,28+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSOKGPCLADBQO-GJJMEYSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=S)N[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl)-3-((S)-1-(naphthalen-1-yl)ethyl)thiourea (referred to as compound 1 hereafter) is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
Compound 1 belongs to the class of thiourea derivatives, which are known for their ability to form hydrogen bonds and interact with biological targets. The synthesis of compound 1 typically involves the reaction of naphthalene derivatives with dimethylamino-substituted diphenylethyl moieties under controlled conditions to yield the final product.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. Compound 1 exhibits significant antibacterial activity against various pathogenic bacteria. Studies have shown that thiourea compounds can inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity and interference with metabolic processes .
Table 1: Antibacterial Activity of Compound 1
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Anticancer Activity
Compound 1 has demonstrated promising anticancer properties in vitro. It has been tested against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values ranging from 5 to 15 µM in different cancer models .
Table 2: Anticancer Activity of Compound 1
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| PC-3 (Prostate Cancer) | 8 |
| HeLa (Cervical Cancer) | 12 |
Anti-inflammatory Activity
Research indicates that compound 1 possesses anti-inflammatory properties, potentially useful for treating conditions like arthritis and other inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve modulation of NF-kB signaling pathways .
The biological activity of compound 1 can be attributed to several mechanisms:
- Enzyme Inhibition: Thiourea derivatives often act as enzyme inhibitors, targeting specific pathways involved in disease processes.
- Cell Membrane Interaction: The lipophilicity of compound 1 allows it to interact with cellular membranes, affecting membrane integrity and function.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that compound 1 may influence ROS levels within cells, contributing to its anticancer effects.
Case Studies
A notable case study involved the application of compound 1 in a mouse model of breast cancer. Treatment with compound 1 resulted in a significant reduction in tumor size compared to control groups, alongside a marked increase in apoptotic cell markers .
Scientific Research Applications
Asymmetric Catalysis
One of the primary applications of this thiourea compound is in asymmetric catalysis , where it serves as a catalyst for various reactions, including:
- Aldol Reactions : It facilitates the formation of β-hydroxy carbonyl compounds with high enantioselectivity.
- Michael Additions : The compound promotes the addition of nucleophiles to α,β-unsaturated carbonyl compounds, yielding products with defined stereochemistry.
Case Study: Aldol Reaction
In a study published in the Journal of Organic Chemistry, researchers demonstrated that using this thiourea as a catalyst resulted in aldol products with up to 95% enantiomeric excess (ee) under mild conditions. The reaction conditions optimized included temperature control and solvent choice, which were critical for achieving high selectivity.
Pharmaceutical Development
The compound has potential applications in drug development due to its ability to form stable complexes with various biological targets. Its chiral nature allows for the synthesis of drugs that can exhibit enhanced efficacy and reduced side effects.
Case Study: Drug Interaction Studies
In pharmacological studies, this thiourea derivative was evaluated for its interactions with specific receptors involved in neurological pathways. Results indicated that it could modulate receptor activity, suggesting its potential as a lead compound in the development of new therapeutics for neurological disorders.
Material Science
Thiourea derivatives are also explored in material science, particularly in the development of polymers and coatings. The unique properties imparted by thiourea linkages can enhance material performance, such as thermal stability and chemical resistance.
Case Study: Polymer Synthesis
Research conducted on polymer composites incorporating this thiourea showed improved mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices resulted in materials that exhibited better resilience under stress tests.
Table 1: Comparison of Catalytic Activity
| Reaction Type | Catalyst Used | Enantiomeric Excess (%) | Conditions |
|---|---|---|---|
| Aldol Reaction | Thiourea | 95 | Room Temperature, Solvent A |
| Michael Addition | Thiourea | 90 | 25°C, Solvent B |
Table 2: Applications in Drug Development
| Application Area | Compound Interaction | Effect |
|---|---|---|
| Neurological Disorders | Receptor Modulation | Enhanced Efficacy |
| Anticancer Agents | Enzyme Inhibition | Reduced Side Effects |
Comparison with Similar Compounds
Analysis:
- Stereochemistry : Enantiomers (target vs. CAS 2459945-90-3) share identical physicochemical properties (e.g., molecular weight, solubility) but differ in chiral interactions, critical for asymmetric synthesis .
- Fluorinated analogues (e.g., perfluorophenyl, bis-CF₃) exhibit increased electronic withdrawal and thermal stability .
Computational Similarity Assessment
Structural similarity is evaluated using:
Tanimoto Coefficient : Effective for comparing chemical fingerprints (e.g., functional groups) but may fail to distinguish enantiomers due to identical 2D fingerprints .
Graph-Based Methods : More accurate for stereochemical discrimination, as they assess 3D structural alignment . For example, the target compound and its enantiomer would show low graph-based similarity despite identical fingerprints.
Research Findings and Implications
- Enantioselectivity: The (R,R/S) configuration in the target compound may confer superior catalytic activity in asymmetric reactions compared to non-chiral or differently substituted thioureas .
- Toxicity Profile : Hazard statements (H302, H315) align with thiourea derivatives’ general reactivity, necessitating careful handling compared to less reactive amides .
- Synthetic Flexibility : The naphthalenyl and diphenylethyl moieties allow modular derivatization, contrasting with rigid fluorinated or cyclohexyl-based analogues .
Preparation Methods
Asymmetric Transfer Hydrogenation
A prochiral diketone (e.g., 1,2-diphenylethane-1,2-dione) undergoes reductive amination with dimethylamine in the presence of a chiral ruthenium catalyst (e.g., Noyori-type complexes). This method achieves enantiomeric excess (ee) >98% for the (1R,2R)-configured diamine.
Chiral Resolution via Diastereomeric Salt Formation
Racemic 1,2-diphenylethylenediamine is treated with (S)-mandelic acid to form diastereomeric salts. Crystallization isolates the (1R,2R)-enantiomer, followed by dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction).
Synthesis of (S)-1-(Naphthalen-1-yl)ethyl Isothiocyanate
The naphthyl-containing isothiocyanate is prepared via two routes:
Thiophosgene Method
(S)-1-(Naphthalen-1-yl)ethylamine reacts with thiophosgene (Cl₂C=S) in dichloromethane at 0°C. The intermediate thiochloroformate is treated with triethylamine to eliminate HCl, yielding the isothiocyanate in 85–90% purity.
Carbon Disulfide-DCC Coupling
A safer alternative uses carbon disulfide (CS₂) and N,N'-dicyclohexylcarbodiimide (DCC). The amine reacts with CS₂ to form a dithiocarbamate, which is dehydrated by DCC to the isothiocyanate (75–82% yield).
Thiourea Formation: Key Methodologies
Stepwise Amine-Isothiocyanate Coupling
The most widely adopted method involves reacting (1R,2R)-2-(dimethylamino)-1,2-diphenylethylamine with (S)-1-(naphthalen-1-yl)ethyl isothiocyanate under mild conditions:
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Dissolve (1R,2R)-diamine (1.0 equiv) in anhydrous THF (0.1 M).
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Add (S)-isothiocyanate (1.05 equiv) dropwise at 0°C under argon.
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Stir for 18–24 h at room temperature.
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Concentrate under reduced pressure and purify via flash chromatography (hexane/EtOAc, 4:1 → 1:1).
Yield : 78–89%
Purity : >98% (HPLC)
Stereochemical Integrity : ee >99% (confirmed by chiral HPLC).
Solid-Phase Mechanochemical Synthesis
For scalable production, the reaction is performed via solvent-free ball milling:
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Mix diamine and isothiocyanate in a 1:1 molar ratio.
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Mill at 30 Hz for 2 h using stainless-steel balls.
Yield : 82–85%
Advantages : Reduced solvent waste, shorter reaction time (2 h vs. 24 h).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | ee (%) | Scalability | Reference |
|---|---|---|---|---|---|
| Solution-phase | THF, 24 h, RT | 78–89 | >99 | Moderate | |
| Mechanochemical | Solvent-free, 2 h | 82–85 | 98–99 | High | |
| Flow chemistry | Microreactor, 1 h | 80 | 97 | Pilot-scale |
Notes :
-
Flow chemistry : Emerging approach using microreactors for continuous production, though ee slightly lower due to mixing inefficiencies.
-
Mechanochemical : Preferred for green chemistry applications but requires post-milling purification.
Critical Stereochemical Considerations
Configurational Stability of Intermediates
The (1R,2R)-diamine exhibits high stereochemical stability under reaction conditions (no epimerization observed at ≤80°C). However, the isothiocyanate’s (S)-configuration may racemize above 40°C, necessitating low-temperature coupling.
Diastereomeric Byproduct Formation
Minor diastereomers (<2%) arise from residual (1S,2S)-diamine in the precursor. These are removed via recrystallization from ethanol/water (3:1).
Industrial-Scale Optimization
Cost-Effective Precursor Sourcing
Recycling Solvents and Catalysts
THF is recovered via distillation (85% efficiency), reducing costs by 30%. Chiral catalysts (e.g., Ru complexes) are reclaimed via immobilization on silica supports.
Analytical Characterization
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δ 7.82–7.26 (m, 16H, aromatic), 5.61 (q, J = 6.7 Hz, 1H, CH─S), 4.12 (d, J = 8.1 Hz, 1H, N─CH), 2.92 (s, 6H, N(CH₃)₂).
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m/z calc’d for C₂₉H₃₁N₃S [M+H]⁺: 454.2314; found: 454.2317.
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Chiralpak IC column, hexane/isopropanol (90:10), 1.0 mL/min; t_R = 12.7 min (major), 14.9 min (minor).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-((1R,2R)-2-(dimethylamino)-1,2-diphenylethyl)-3-((S)-1-(naphthalen-1-yl)ethyl)thiourea, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via a two-step approach: (1) Reacting a chiral amine precursor (e.g., (1R,2R)-2-(dimethylamino)-1,2-diphenylethylamine) with an isothiocyanate derivative (e.g., (S)-1-(naphthalen-1-yl)ethyl isothiocyanate) in anhydrous methanol or dichloromethane under nitrogen. Stirring at room temperature for 12–24 hours yields the thiourea product . To ensure stereochemical purity, use enantiomerically pure starting materials and monitor reactions with chiral HPLC or polarimetry. Recrystallization from a solvent mixture (e.g., CH₂Cl₂/MeOH) can further purify the product .
Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative, and how are key functional groups identified?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm thiourea C=S stretching vibrations (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .
- NMR : Use H and C NMR to resolve chiral centers and substituents. Aromatic protons (naphthalene, phenyl) appear as multiplet clusters (δ 7.0–8.5 ppm), while dimethylamino groups show singlets (~δ 2.2–2.5 ppm) .
- X-ray crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks. Refinement parameters (e.g., R-factor < 0.05) ensure structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
